molecular formula C14H15NO3 B12438662 (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one

(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one

Cat. No.: B12438662
M. Wt: 245.27 g/mol
InChI Key: UTZAFVPPWUIPBH-LBPRGKRZSA-N
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Description

(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of both benzyl and butenoyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one typically involves the reaction of (4S)-4-benzyl-1,3-oxazolidin-2-one with but-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the butenoyl group to a butyl group, altering the compound’s reactivity and properties.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized oxazolidinone derivatives.

    Reduction: Reduced oxazolidinone derivatives with a butyl group.

    Substitution: Substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and stereoselective biological processes.

    Industry: Used in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value products.

Mechanism of Action

The mechanism of action of (4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one involves its role as a chiral auxiliary. The compound interacts with substrates to form diastereomeric intermediates, which can then be selectively transformed into desired products. The molecular targets and pathways involved depend on the specific reactions and processes in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4S)-4-[(2E)-2-Octenoyloxy]-4-(trimethylammonio)butanoate
  • (4S)-4-[(2E,4Z)-2,4-Decadienoyloxy]-4-(trimethylammonio)butanoate

Uniqueness

(4S)-4-benzyl-3-[(2E)-but-2-enoyl]-1,3-oxazolidin-2-one is unique due to its specific combination of benzyl and butenoyl groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature and ability to form diastereomeric intermediates make it particularly valuable in asymmetric synthesis.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

(4S)-4-benzyl-3-but-2-enoyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/t12-/m0/s1

InChI Key

UTZAFVPPWUIPBH-LBPRGKRZSA-N

Isomeric SMILES

CC=CC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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